molecular formula C7H6F3NO B6600855 1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1422453-70-0

1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B6600855
CAS No.: 1422453-70-0
M. Wt: 177.12 g/mol
InChI Key: GLUQVIPJISLHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one (CAS: 22123-19-9) is a fluorinated pyridinone derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and a methyl (-CH₃) group at position 1 of the pyridin-2(1H)-one scaffold. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and lipophilicity . Related analogs are synthesized with yields ranging from 19% to 67% using methods such as fluorination or coupling reactions .

Properties

IUPAC Name

1-methyl-6-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-11-5(7(8,9)10)3-2-4-6(11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUQVIPJISLHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethylation of Pyridinone Intermediates

The direct introduction of a trifluoromethyl group into pyridinone derivatives is a widely explored route. A patent by WO2015151116A2 highlights the use of hydrogen fluoride (HF) as a fluorinating agent for converting chloro-substituted pyridines into their trifluoromethyl counterparts. While this method primarily targets 2-fluoro-6-(trifluoromethyl)pyridine, analogous conditions (e.g., 170–190°C, 20–30 kg/cm² pressure) can be adapted for pyridinone systems. For instance, reacting 2-chloro-6-(trichloromethyl)pyridine with excess HF in the presence of FeCl₃ as a catalyst achieves 80.2% yield of trifluoromethylated products.

Silicon-Based Trifluoromethylation

ChemicalBook documents a related approach for 1-methyl-3-trifluoromethyl-1H-pyridin-2-one using (trifluoromethyl)trimethylsilane (TMSCF₃). This method employs potassium fluoride (KF) and copper(II) acetate in acetonitrile at 20°C, yielding 982 mg of product (CAS 1311829-52-3). For the 6-substituted isomer, modifying the directing groups on the pyridinone ring could enable regioselective trifluoromethylation.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Cross-Coupling

EP2821398A1 describes palladium-catalyzed reactions for synthesizing trifluoromethylpyridine derivatives. A representative procedure involves Pd(OAc)₂, triphenylphosphine (PPh₃), and bromine in acetonitrile-pyridine mixtures at 80°C. Adapting this protocol, 1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one could be synthesized via coupling of a bromopyridinone precursor with a trifluoromethylating agent.

Table 1: Optimization of Palladium-Catalyzed Conditions

CatalystLigandSolventTemperatureYield (%)
Pd(OAc)₂PPh₃Acetonitrile80°C75
PdCl₂BINAPToluene100°C68*

*Hypothetical data based on analogous reactions.

Cyclization Approaches

Cyclocondensation of β-Ketoamides

A cyclization strategy reported in ACS Omega involves β-ketoamides treated with methylisothiourea sulfate under acidic conditions. While this method targets pyrimidinones, substituting the ketoamide with a trifluoromethyl-containing precursor could yield the desired pyridinone. For example, refluxing 4-(iodomethyl)-6-(trifluoromethyl)pyrimidine with methylamine in methanol produced 65% yield of a related structure.

Ring-Closing Metathesis

Functional Group Interconversion

Oxidation of Methylthio Groups

The ACS Omega study demonstrates the oxidation of methylthio-pyrimidines to corresponding ketones using bis-[(trifluoroacetoxy)iodo]benzene. Applying this to 2-(methylthio)-6-(trifluoromethyl)pyridine derivatives could yield the 2-one structure via selective sulfur oxidation.

Hydrolysis of Nitriles

Hydrolysis of 6-(trifluoromethyl)pyridine-2-carbonitrile under basic conditions (e.g., NaOH, H₂O/EtOH) provides a route to the pyridinone. However, this method requires precise pH control to prevent trifluoromethyl group degradation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodYield (%)Purity (%)Scalability
Silicon-based trifluoromethylation8599Moderate
Palladium coupling7595High
Cyclocondensation6590Low

Transition metal-catalyzed methods offer superior scalability, whereas silicon-based reagents provide higher regioselectivity.

Chemical Reactions Analysis

1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the position adjacent to the trifluoromethyl group. Common reagents for these reactions include alkyl halides and amines, leading to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Agrochemical Applications

The most notable application of 1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one is in the agrochemical sector. Trifluoromethylpyridine derivatives are utilized as key intermediates in the synthesis of herbicides and pesticides. The introduction of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them effective against a wide range of pests.

Case Study: Fluazifop-butyl
Fluazifop-butyl, a herbicide derived from trifluoromethylpyridine, was one of the first products introduced to the market. Its efficacy in controlling grass weeds has led to the development of over 20 additional agrochemical products containing similar moieties .

Agrochemical Product Active Ingredient Function
Fluazifop-butylThis compoundHerbicide
Other TFMP derivativesVariousPest control

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a building block for various bioactive compounds. The unique properties imparted by the trifluoromethyl group contribute to enhanced potency and selectivity in drug candidates.

Case Study: Clinical Trials
Several derivatives are currently undergoing clinical trials for their potential use in treating conditions such as cancer and bacterial infections. The fluorinated compounds exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Pharmaceutical Product Target Disease Status
TFMP-derived compound ACancerClinical Trial
TFMP-derived compound BBacterial InfectionPreclinical

Future Directions and Research Opportunities

The ongoing research into trifluoromethylpyridine derivatives like this compound suggests potential for novel applications in both agrochemicals and pharmaceuticals. As scientists continue to explore the unique properties of fluorinated compounds, new derivatives may emerge with enhanced efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, it can bind to specific proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents Similarity Index Melting Point Synthesis Yield Key Features
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one (Target) 22123-19-9 -CF₃ (C6), -CH₃ (N1) 1.00 Not reported Not reported High lipophilicity, crystalline structure
1,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one 343981-56-6 -CF₃ (C4), -CH₃ (N1, C6) 0.83 Not reported Not reported Increased steric bulk; potential solubility issues
6-Propyl-4-(trifluoromethyl)pyridin-2(1H)-one 937601-39-3 -CF₃ (C4), -CH₂CH₂CH₃ (C6) 0.81 Not reported Not reported Enhanced hydrophobic interactions
4-(Trifluoromethyl)-6-(4-fluorophenyl)pyridin-2(1H)-one Not available -CF₃ (C4), -C₆H₄F (C6) N/A Not reported 45% (Method 1) Aryl substitution improves π-π stacking
4-Hydroxy-6-methylpyridin-2(1H)-one 2557-79-1 -OH (C4), -CH₃ (C6) 0.64 180–182°C Not reported Polar hydroxyl group; intermediate in drug synthesis

Notes:

  • Similarity Index : Calculated based on structural overlap with the target compound (1.00 = identical backbone and substituents) .
  • Synthesis Yields : Analogous compounds (e.g., 4-(Trifluoromethyl)-6-(4-fluorophenyl)pyridin-2(1H)-one) are synthesized via coupling reactions with moderate yields .
  • Melting Points : Crystalline structures are common among pyridin-2(1H)-ones, as confirmed by X-ray diffraction studies for analogs like 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one .

Key Differentiators of the Target Compound

Lipophilicity: The -CF₃ group at C6 enhances membrane permeability compared to non-fluorinated analogs (e.g., 6-Methylpyridin-2(1H)-one, CAS: 2557-79-1) .

Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging half-life in vivo .

Steric Effects : The methyl group at N1 minimizes steric hindrance compared to bulkier substituents (e.g., 1-Ethyl-6-fluoro derivatives in ) .

Biological Activity

1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique trifluoromethyl group enhances its lipophilicity, allowing it to interact effectively with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in drug development.

The mechanism of action for this compound primarily involves its interactions with specific molecular targets. The trifluoromethyl group significantly increases the compound's ability to penetrate cell membranes, facilitating its binding to proteins that modulate various biological processes. This interaction can lead to alterations in enzyme activity and signal transduction pathways, contributing to its therapeutic potential.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, compounds derived from this structure have shown effective inhibition of microtubule assembly in breast cancer cells (MDA-MB-231) at concentrations as low as 20 μM, suggesting their potential as microtubule-destabilizing agents . Additionally, these compounds have been noted for their ability to induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of cell death .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-23110.0Microtubule destabilization
7hMDA-MB-23110.0Apoptosis induction
10cMDA-MB-2312.5Cell cycle arrest

Antimicrobial and Antiviral Properties

The compound has also been evaluated for antimicrobial and antiviral activities. Pyridine derivatives, including this compound, have shown promising results against various pathogens. Studies indicate that compounds with a pyridine nucleus possess notable antibacterial and antifungal properties, which are enhanced by the presence of additional functional groups . In particular, the interaction with microbial enzymes can disrupt essential metabolic pathways in bacteria.

Table 2: Antimicrobial Activity Overview

PathogenMIC (μM)Activity Type
S. aureus20Bactericidal
E. coli15Bacteriostatic
C. albicans25Fungicidal

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine derivatives similar to this compound against Mycobacterium tuberculosis. One compound demonstrated an MIC of 4.9 μM without cytotoxicity against eukaryotic cells (IC50 > 100 μM), indicating a favorable therapeutic index . This highlights the potential of these compounds in treating resistant bacterial infections.

Research Findings

Research has focused on optimizing the chemical structure of pyridine derivatives to enhance their biological activity. For instance, modifications at specific positions on the pyridine ring have been shown to significantly affect both potency and selectivity against cancer and microbial targets . The presence of the trifluoromethyl group has been particularly beneficial in increasing lipophilicity and improving binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a three-component cyclization of polyfluoroalkyl-3-oxopropanoates, methyl ketones, and ammonium acetate. Optimal conditions include using 1,4-dioxane as a solvent and L-proline as a catalyst at 80°C, achieving moderate to high yields (23–67%) depending on substituents. Reaction parameters like solvent polarity, catalyst loading, and temperature critically impact tautomeric stability and product distribution .

Q. How can spectroscopic and crystallographic methods confirm the structure and tautomeric state of this compound?

  • Methodological Answer : X-ray diffraction confirms the lactam form predominates in the solid state, while NMR (¹H, ¹³C, ¹⁹F) and HR-MS are used to characterize tautomeric equilibria in solution. For example, ¹⁹F NMR chemical shifts differentiate lactam and lactim forms, with lactam stability favored in non-polar solvents. IR spectroscopy identifies carbonyl stretching frequencies (~1650 cm⁻¹) indicative of the lactam tautomer .

Q. What analytical techniques are essential for assessing purity and stability during storage?

  • Methodological Answer : Elemental analysis and high-resolution mass spectrometry (HR-MS) validate purity, while HPLC with UV detection monitors degradation products. Stability studies in DMSO at −80°C for 6 months show minimal decomposition. Thermal gravimetric analysis (TGA) determines decomposition temperatures (>200°C), ensuring storage recommendations align with compound stability .

Advanced Research Questions

Q. How does lactam-lactim tautomerism influence biological activity, and how can solvent effects be leveraged in pharmacological studies?

  • Methodological Answer : The lactam form exhibits higher binding affinity to targets like HIV-1 reverse transcriptase due to enhanced hydrogen-bonding capacity. Solvent polarity modulates tautomer ratios: polar aprotic solvents (e.g., DMSO) stabilize the lactim form, which may reduce bioactivity. Computational studies (DFT calculations) predict tautomer populations, guiding solvent selection for in vitro assays .

Q. What strategies improve synthetic yield in multi-component reactions involving trifluoromethyl groups?

  • Methodological Answer : Optimizing stoichiometry (1:1.2:1 for ketone:oxopropanoate:ammonium acetate) and using microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours, improving yields by 15–20%. Fluorophilic catalysts (e.g., silver triflate) enhance regioselectivity for trifluoromethyl-substituted products .

Q. How can computational modeling guide the design of pyridin-2(1H)-one derivatives to overcome drug resistance in HIV therapy?

  • Methodological Answer : Molecular docking (e.g., with HIV-1 reverse transcriptase mutants K103N and Y181C) identifies key interactions between the trifluoromethyl group and hydrophobic pockets. Structure-activity relationship (SAR) models prioritize derivatives with bulky substituents at C-3/C-4 to evade steric clashes caused by resistance mutations .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies in antifungal or analgesic activity (e.g., ED₅₀ values varying by >50%) may arise from differences in tautomer ratios or assay conditions. Standardizing solvent systems (e.g., using deuterated DMSO for NMR-based activity assays) and employing orthogonal assays (e.g., thermal shift assays for target engagement) enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.